![molecular formula C25H30N4O5 B2443690 N-(2-furylmethyl)-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide CAS No. 921479-53-0](/img/structure/B2443690.png)
N-(2-furylmethyl)-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-furylmethyl)-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide is a useful research compound. Its molecular formula is C25H30N4O5 and its molecular weight is 466.538. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Minor Groove Binders
DNA Minor Groove Binder Hoechst 33258 and its Analogues A Review
discusses Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds are utilized in cell biology for chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors, serving as a model for drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).
Pharmacophore in Antipsychotic Agents
Synthesis and Evaluation of Ligands for D2-like Receptors The Role of Common Pharmacophoric Groups
explores arylcycloalkylamines and their role in improving the potency and selectivity of binding affinity at D2-like receptors. This study underscores the importance of certain pharmacophoric groups in developing antipsychotic agents (Sikazwe et al., 2009).
Carcinogenicity Evaluation
Thiophene Analogues of the Carcinogens Benzidine and 4-Aminobiphenyl Evaluation in Vitro
examines the potential carcinogenicity of thiophene analogues, providing a framework for assessing the carcinogenic potential of new chemical compounds through in vitro assays (Ashby et al., 1978).
Dopamine D2 Receptor Ligands
Recent Advances in Dopamine D2 Receptor Ligands in the Treatment of Neuropsychiatric Disorders reviews the therapeutic potential of D2 receptor modulators in treating disorders like schizophrenia and depression, emphasizing the critical pharmacophoric elements for high D2R affinity (Jůza et al., 2022).
Piperazine Derivatives in Drug Design
Piperazine Derivatives for Therapeutic Use A Patent Review (2010-present)
discusses the significance of the piperazine moiety in the design of drugs across various therapeutic categories, highlighting the flexibility and potential of piperazine-based molecules in drug discovery (Rathi et al., 2016).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-32-21-7-5-19(6-8-21)28-11-9-27(10-12-28)16-20-14-23(30)24(33-2)17-29(20)18-25(31)26-15-22-4-3-13-34-22/h3-8,13-14,17H,9-12,15-16,18H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTXFGQEFMAGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NCC4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(furan-2-yl)methyl]-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.